4-(6-Chloro-3-pyridyl)-2-methyl-1-butene

描述

“4-(6-Chloro-3-pyridyl)-2-methyl-1-butene” is also known as Acetamiprid . It is a pyridylmethylamine insecticide used for the control of Hemiptera spp. especially aphids . It is highly soluble in water and volatile . It is not persistent in soil systems but may be very persistent in aquatic systems under certain conditions .

Synthesis Analysis

The synthesis of the inclusion complex formed by β-CD and the acetamiprid (ACET) nicotinoid insecticide ( (E)-N1- [ (6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methyl-acetamidine) was done and their molecular structure was studied in solid state and in solution .

Molecular Structure Analysis

The molecular structure of Acetamiprid is based on structures generated from information available in ECHA’s databases . The molecular formula of Acetamiprid is C₁₀H₁₁ClN₄ .

Chemical Reactions Analysis

Acetamiprid is a neonicotinoid insecticide with contact and stomach action against a range of Hemiptera Thysanoptera and Lepidoptera plant pests . It acts as an agonist of the nicotinic acetylcholine receptor in the insect central nervous system .

Physical And Chemical Properties Analysis

Acetamiprid is a white powder . It is highly soluble in water and volatile . Based on its chemical properties it would not be expected to leach to groundwater . It is not persistent in soil systems but may be very persistent in aquatic systems under certain conditions .

科学研究应用

Insecticide Production

“4-(6-Chloro-3-pyridyl)-2-methyl-1-butene” is a key intermediate in the production of neo-nicotinoid insecticides . Neo-nicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nervous systems of insects, leading to paralysis and death .

Pest Management

This compound has been used in the integrated management of Spodoptera litura, a widely distributed pest in South-East Asia . Spodoptera litura, also known as the tobacco caterpillar, feeds on a variety of plant species and can cause considerable damage to crops such as soybean, cotton, and vegetables .

Resistance Study

Research has been conducted to understand the influence of agrochemicals, including “4-(6-Chloro-3-pyridyl)-2-methyl-1-butene”, on the expression of resistance in plants against insects . This is essential for developing effective pest management strategies .

Environmental Impact Assessment

The environmental fate and eco-toxicity of “N-methyl(6-chloro-3-pyridyl)methylamine”, a related compound, have been studied . Such studies are crucial for assessing the potential environmental impact of these chemicals .

Synthesis Research

The compound has been used in research to develop practical synthesis methods . For instance, a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile has been described, which results in the production of (6-chloro-3-pyridyl)methylamine, a key intermediate of neo-nicotinoid insecticides .

Health Impact Study

Research is also conducted to understand the health hazards posed by this compound . This is crucial for ensuring the safety of those who handle these chemicals, as well as for the general public who might be exposed to them .

作用机制

Target of Action

The primary target of 4-(6-Chloro-3-pyridyl)-2-methyl-1-butene, also known as Imidacloprid, is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in the transmission of signals in the nervous system of insects .

Mode of Action

Imidacloprid interacts with its target, the nAChR, by mimicking the neurotransmitter acetylcholine, which is essential for signal transmission . It binds to these receptors, causing a blockage of the nicotinergic neuronal pathway . This blockage prevents acetylcholine from transmitting impulses between nerves, leading to the insect’s paralysis and eventual death .

Biochemical Pathways

The action of Imidacloprid affects the normal functioning of the insect’s nervous system . The blockage of the nicotinergic neuronal pathway disrupts the transmission of signals, leading to paralysis and death . During the microbial degradation of Imidacloprid, the compound is oxidized and splintered to produce N-amidoamine derivatives .

Pharmacokinetics

The pharmacokinetics of Imidacloprid involve absorption, distribution, metabolism, and excretion . .

Result of Action

The result of Imidacloprid’s action is the paralysis and eventual death of the insect . By blocking the transmission of signals in the insect’s nervous system, Imidacloprid effectively controls harmful insects and pests .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imidacloprid. For instance, it has been found that Imidacloprid dissipates faster in submerged soil compared to field capacity moisture and dry conditions . Moreover, the possibility for leaching of Imidacloprid to groundwater is extremely low under normal conditions of average rainfall due to the compact nature of soil in the field .

安全和危害

未来方向

A practical synthesis of (6-chloro-3-pyridyl)methylamine (1), one of the key intermediates of neo-nicotinoid insecticides, by a highly selective hydrogenation of 6-chloro-3-pyridinecarbonitrile (4) is described . This suggests potential future directions in the synthesis of neonicotinoid insecticides.

属性

IUPAC Name |

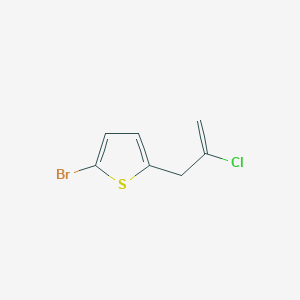

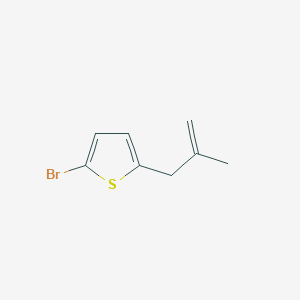

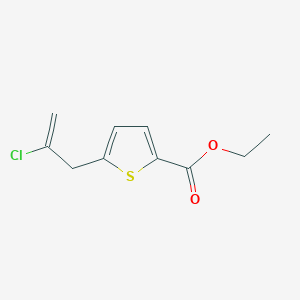

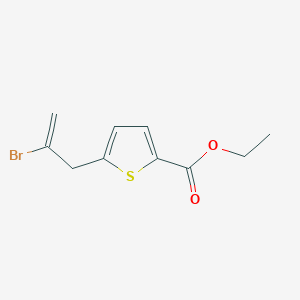

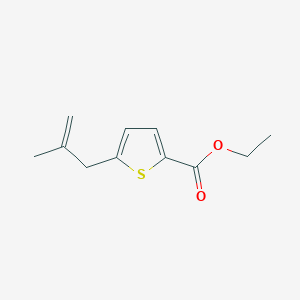

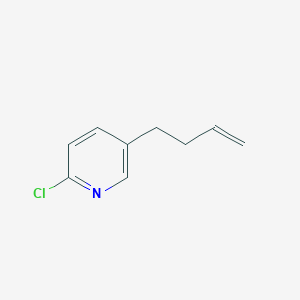

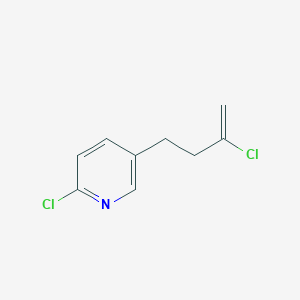

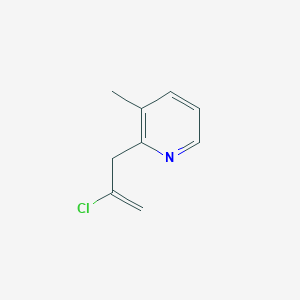

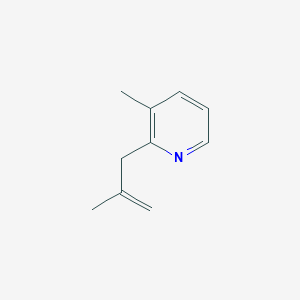

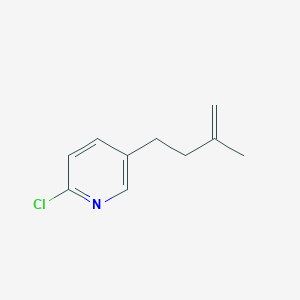

2-chloro-5-(3-methylbut-3-enyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c1-8(2)3-4-9-5-6-10(11)12-7-9/h5-7H,1,3-4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGCXKPPFMVIQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-Chloro-3-pyridyl)-2-methyl-1-butene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。